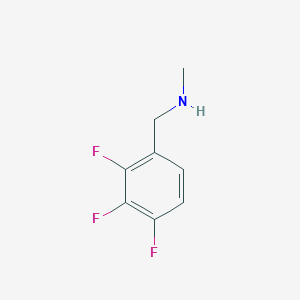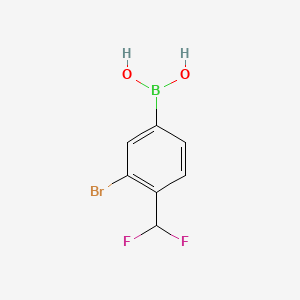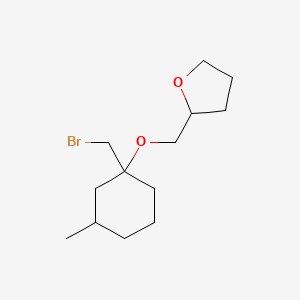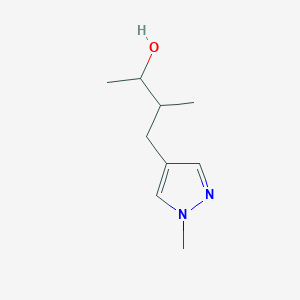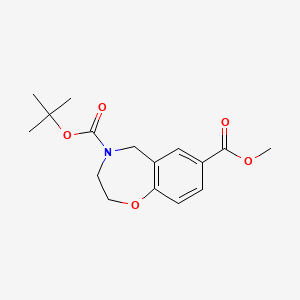
N,3-dimethyl-2-phenylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethyl-2-phenylbutan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features a phenyl group (a benzene ring) attached to the second carbon of a butane chain, with additional methyl groups on the nitrogen and the third carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-2-phenylbutan-1-amine can be achieved through various methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. For instance, the reaction of 2-phenylbutan-1-amine with methyl iodide under basic conditions can yield the desired compound. Another method involves the reductive amination of 2-phenylbutanone with methylamine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalysts to ensure efficient conversion of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
N,3-dimethyl-2-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Simpler amines and hydrocarbons.
Substitution: Various substituted amines and sulfonamides.
Applications De Recherche Scientifique
N,3-dimethyl-2-phenylbutan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-2-phenylbutan-1-amine: Similar structure but with two methyl groups on the nitrogen.
2-phenylbutan-1-amine: Lacks the additional methyl groups on the nitrogen and third carbon.
N-methyl-2-phenylbutan-1-amine: Contains only one methyl group on the nitrogen.
Uniqueness
N,3-dimethyl-2-phenylbutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Propriétés
| 84952-61-4 | |
Formule moléculaire |
C12H19N |
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
N,3-dimethyl-2-phenylbutan-1-amine |
InChI |
InChI=1S/C12H19N/c1-10(2)12(9-13-3)11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3 |
Clé InChI |
QEUNJPGDAWPCTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CNC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


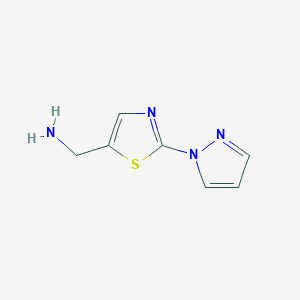

![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)

